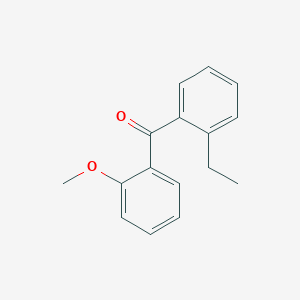

2-Ethyl-2'-methoxybenzophenone

Description

Contextualization of Benzophenone (B1666685) Derivatives in Chemical Sciences

Benzophenones are a class of organic compounds characterized by a diaryl ketone framework. The parent compound, benzophenone, consists of two phenyl rings attached to a central carbonyl group. nist.govnih.gov This structural motif is not merely a synthetic curiosity; it is a ubiquitous scaffold found in numerous natural products and synthetic molecules with significant applications. nih.gov Benzophenone derivatives are widely recognized for their utility as photoinitiators in polymer chemistry, where they absorb UV radiation to generate reactive species that initiate polymerization reactions. chemicalland21.com Furthermore, their ability to absorb and dissipate UV light makes them valuable as photostabilizers in various materials, protecting them from photodegradation. chemicalland21.com In the realm of medicinal chemistry, the benzophenone scaffold is present in a variety of pharmacologically active compounds, exhibiting a range of biological activities. nih.gov

Significance of Substituted Benzophenones for Targeted Research

The true versatility of the benzophenone scaffold lies in the ability to modify its properties through the introduction of various substituents onto the phenyl rings. The nature and position of these substituents can profoundly influence the molecule's electronic properties, steric hindrance, and ultimately, its chemical and physical behavior. nih.gov For instance, the placement of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule's frontier orbitals, thereby affecting its absorption spectrum and photochemical reactivity. researchgate.net

The study of asymmetrically substituted benzophenones, such as 2-Ethyl-2'-methoxybenzophenone, is of particular interest. The differential substitution on the two phenyl rings can lead to unique electronic and steric environments around the carbonyl group, potentially giving rise to novel photochemical and photophysical properties. Research into such molecules allows for a systematic investigation of structure-property relationships, providing valuable insights for the rational design of molecules with tailored functions, be it for materials science, catalysis, or pharmaceutical applications. rsc.org

Scope and Research Objectives for this compound Investigations

Given the limited specific literature on this compound, this article aims to synthesize a foundational understanding based on the established chemistry of related compounds. The primary research objectives for future investigations into this molecule would likely encompass several key areas. A fundamental starting point would be the development of an efficient and selective synthetic route. The classical Friedel-Crafts acylation is a prominent method for synthesizing benzophenones, and its application to produce this compound would involve the reaction of a suitably substituted benzoyl chloride with a substituted benzene (B151609) derivative in the presence of a Lewis acid catalyst. researchgate.netresearchgate.net

A thorough characterization of the compound's spectroscopic and structural properties would be paramount. This would involve techniques such as NMR spectroscopy (¹H and ¹³C), infrared spectroscopy, and mass spectrometry to confirm the molecular structure. X-ray crystallography would provide definitive information on its solid-state conformation, including the dihedral angle between the two phenyl rings, which is a key determinant of the photophysical properties of benzophenones. nih.gov

Furthermore, a significant area of research would be the investigation of its photochemical behavior. The presence of a methoxy (B1213986) group, a known influencer of photochemical pathways in benzophenones, suggests that studies into its excited-state dynamics, photoreactivity, and potential applications as a photosensitizer or photoinitiator would be highly informative. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2-ethylphenyl)(2-methoxyphenyl)methanone |

| CAS Number | 750633-44-4 |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.3 g/mol |

This data is based on publicly available chemical database information. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2-ethylphenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-12-8-4-5-9-13(12)16(17)14-10-6-7-11-15(14)18-2/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOMBRTXVWAKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641452 | |

| Record name | (2-Ethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-44-4 | |

| Record name | (2-Ethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 2 Methoxybenzophenone

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Positional and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Ethyl-2'-methoxybenzophenone, both one-dimensional and two-dimensional NMR experiments are essential to unambiguously assign the specific positions of the ethyl and methoxy (B1213986) substituents on the two distinct phenyl rings.

One-dimensional NMR spectra provide fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methoxy groups. The aromatic region (typically δ 7.0-8.0 ppm) would be complex due to the presence of eight protons on two substituted rings. The ethyl group should produce a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), resulting from spin-spin coupling. The methoxy group would appear as a sharp singlet (s), typically around δ 3.8-4.0 ppm, as it has no adjacent protons to couple with.

¹³C NMR: The carbon-13 NMR spectrum reveals all unique carbon atoms in the molecule. A key signal would be the carbonyl carbon (C=O), expected to appear far downfield (δ > 190 ppm). rsc.org The spectrum would also show distinct signals for the 12 aromatic carbons, with their chemical shifts influenced by the attached substituents, as well as the two carbons of the ethyl group and the single carbon of the methoxy group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carbonyl | C=O | N/A | > 190 |

| Aromatic | Ar-H | 7.0 - 8.0 (multiplets) | 110 - 140 |

| Methoxy | -OCH₃ | ~3.9 (singlet) | ~55 |

| Ethyl | -CH₂- | ~2.7 (quartet) | ~29 |

| Ethyl | -CH₃ | ~1.2 (triplet) | ~15 |

Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms, which is necessary to confirm that the substituents are at the 2 and 2' positions.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations). It would confirm the connection between the methyl and methylene protons of the ethyl group and reveal the coupling network among the protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (¹H-¹³C one-bond correlations). It allows for the unambiguous assignment of the chemical shifts for each protonated carbon atom.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., EI/ESI-MS, HRMS, LCMS, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS (High-Resolution Mass Spectrometry): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) provide a highly accurate measurement of the molecular mass. rsc.org For this compound (C₁₆H₁₆O₂), HRMS would be used to confirm its exact mass (calculated: 240.1150) and thus its elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

EI-MS (Electron Ionization Mass Spectrometry): This technique involves bombarding the molecule with high-energy electrons, causing it to fragment in a predictable way. The resulting fragmentation pattern is a molecular fingerprint. For this compound, key fragments would arise from cleavage around the central carbonyl group.

LC-MS and GC-MS: When coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), mass spectrometry allows for the separation and identification of the compound from a mixture. nih.gov

Table 2: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Formula | Notes |

| 240 | [M]⁺ | [C₁₆H₁₆O₂]⁺ | Molecular Ion |

| 211 | [M - C₂H₅]⁺ | [C₁₄H₁₁O₂]⁺ | Loss of the ethyl group |

| 209 | [M - OCH₃]⁺ | [C₁₅H₁₃O]⁺ | Loss of the methoxy radical |

| 135 | [CH₃O-C₆H₄-CO]⁺ | [C₈H₇O₂]⁺ | 2-Methoxybenzoyl cation |

| 133 | [C₂H₅-C₆H₄-CO]⁺ | [C₁₀H₉O]⁺ | 2-Ethylbenzoyl cation |

| 105 | [C₆H₅-CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong and sharp absorption band for the carbonyl (C=O) group stretch. Other key absorptions would include those for aromatic and aliphatic C-H bonds, C=C bonds within the aromatic rings, and the C-O ether linkage of the methoxy group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the carbon skeleton of the aromatic rings.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Carbonyl (C=O) | Stretch | ~1665 | Strong |

| Aromatic C=C | Stretch | 1600, 1580, 1450 | Medium to Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (Ethyl/Methoxy) | Stretch | 3000 - 2850 | Medium |

| Ether C-O (Aryl-O) | Asymmetric Stretch | ~1250 | Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. lichtplant.nl If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. eurjchem.com

This analysis would unambiguously confirm the molecular connectivity and reveal the compound's solid-state conformation, including the dihedral angle between the planes of the two aromatic rings. This steric relationship is a critical structural feature influenced by the presence of the substituents at the ortho positions. The crystal packing, which describes how individual molecules arrange themselves in the crystal lattice, would also be elucidated. nih.govrsc.org

Ultraviolet-Visible Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. rsc.org The benzophenone (B1666685) core is a well-known chromophore that absorbs UV light.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show distinct absorption bands corresponding to different electronic transitions. mdpi.com The presence of the ethyl and methoxy substituents will influence the exact wavelength of maximum absorption (λmax).

π→π* Transitions: These are typically high-energy, intense absorptions arising from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic system.

n→π* Transitions: This is a lower-energy, less intense absorption corresponding to the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* anti-bonding orbital. This transition is characteristic of molecules containing a carbonyl group.

Table 4: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Predicted λmax (nm) |

| π → π | Aromatic Rings / Carbonyl | ~250 - 260 |

| n → π | Carbonyl Group (C=O) | ~330 - 350 |

Photophysical Properties of 2 Ethyl 2 Methoxybenzophenone and Analogues

Electronic Absorption Characteristics and Chromophore Design

The electronic absorption properties of 2-Ethyl-2'-methoxybenzophenone, a substituted aromatic ketone, are primarily governed by the benzophenone (B1666685) chromophore. The absorption spectrum is characterized by distinct electronic transitions, namely n-π* and π-π* transitions, which are influenced by the molecular structure and the surrounding solvent environment.

n-π and π-π Transitions and Solvent Effects**

The ultraviolet (UV) absorption spectrum of benzophenone and its derivatives typically displays two main absorption bands. scialert.net The weaker, longer-wavelength band is attributed to the n-π* transition, which involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The more intense, shorter-wavelength bands are due to π-π* transitions, arising from the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals of the aromatic rings and the carbonyl group. scialert.netresearchgate.net

In this compound, the presence of the ethyl and methoxy (B1213986) substituents can influence the position and intensity of these absorption bands. The methoxy group, being an electron-donating group, can cause a red shift (bathochromic shift) in the π-π* transition.

The nature of the solvent plays a crucial role in the position of these transitions.

n-π Transitions:* In polar, protic solvents like ethanol (B145695), the n-π* transition typically undergoes a blue shift (hypsochromic shift). This is because the lone pair of electrons on the carbonyl oxygen can form hydrogen bonds with the solvent molecules, which lowers the energy of the n-orbital in the ground state more than in the excited state, thus increasing the energy gap for the transition. scialert.netresearchgate.net For instance, the n-π* transition of benzophenone shows a blue shift when the solvent is changed from a non-polar solvent like n-hexane to a polar solvent like ethanol. scialert.net

π-π Transitions:* Conversely, the π-π* transitions often exhibit a red shift in polar solvents. This is due to the stabilization of the more polar π* excited state by the polar solvent, which decreases the energy gap for the transition. scialert.net Studies on benzophenone have shown a red shift for the π-π* transition when moving from n-hexane to ethanol. scialert.net

A study on substituted benzophenones demonstrated that the position of the absorption bands is sensitive to both solvent polarity and the nature of the substituents. researchgate.net

Table 1: Typical Solvent Effects on Electronic Transitions in Benzophenones

| Transition | Non-Polar Solvent (e.g., n-Hexane) | Polar Solvent (e.g., Ethanol) | Wavelength Shift in Polar Solvent |

| n-π | Longer Wavelength | Shorter Wavelength | Blue Shift (Hypsochromic) |

| π-π | Shorter Wavelength | Longer Wavelength | Red Shift (Bathochromic) |

Oscillator Strengths and Transition Probabilities

The intensity of an electronic transition is quantified by its oscillator strength (f), which is a dimensionless quantity that represents the probability of the transition. The n-π* transitions in benzophenones are generally characterized by low oscillator strengths (f << 1) because they are symmetry-forbidden. nih.gov This results in a low molar absorption coefficient (ε).

In contrast, the π-π* transitions are typically symmetry-allowed and therefore have much higher oscillator strengths and molar absorption coefficients. researchgate.net The substitution pattern on the benzophenone core can affect these values. For instance, the introduction of substituents can alter the symmetry of the molecule and the overlap between the orbitals involved, thereby influencing the transition probabilities.

While specific experimental data for the oscillator strengths of this compound are not available, it is expected to follow the general trend observed for other benzophenone derivatives, with a weak n-π* transition and strong π-π* transitions.

Excited State Dynamics and Photoluminescence Phenomena

Upon absorption of UV radiation, this compound is promoted to an electronically excited state. The subsequent de-excitation pathways involve a series of photophysical processes, including internal conversion, intersystem crossing, fluorescence, and phosphorescence.

Singlet and Triplet State Lifetimes

Following excitation to the first excited singlet state (S₁), the molecule can relax through various pathways. The lifetime of the S₁ state of benzophenones is typically very short, on the order of picoseconds, due to the highly efficient intersystem crossing to the triplet manifold. acs.orgacs.orgnih.gov

The lowest excited triplet state (T₁) of benzophenone and its derivatives generally has a much longer lifetime, ranging from microseconds to milliseconds, depending on the environment. acs.orgedinst.com This long lifetime is a key feature of benzophenone photochemistry. nih.gov The lifetimes of the triplet states of several benzophenone derivatives have been determined from phosphorescence decay measurements. nih.gov For example, the triplet lifetime of benzophenone itself can be in the millisecond range in certain solvents at low temperatures. edinst.com

The presence of the ethyl and methoxy groups in this compound is not expected to drastically alter this general behavior, although subtle effects on the lifetimes can be anticipated due to changes in vibrational modes and steric hindrance.

Table 2: Typical Excited State Lifetimes for Benzophenone Derivatives

| Excited State | Typical Lifetime | Governing Process |

| First Excited Singlet (S₁) | Picoseconds (ps) | Intersystem Crossing |

| Lowest Excited Triplet (T₁) | Microseconds (µs) to Milliseconds (ms) | Phosphorescence, Quenching |

Intersystem Crossing Mechanisms

Intersystem crossing (ISC) is a radiationless transition between two electronic states with different spin multiplicities, typically from a singlet state to a triplet state. For benzophenone and its derivatives, the ISC from the initially populated S₁(n,π*) state to the triplet manifold is exceptionally efficient, with a quantum yield approaching unity. edinst.com

The mechanism of ISC in benzophenone has been a subject of extensive study. It is generally accepted that the ISC occurs from the S₁(n,π) state to a nearby triplet state. While a direct S₁(n,π) → T₁(n,π) transition is formally forbidden by El-Sayed's rules, the presence of a close-lying T₂(π,π) state facilitates the process. acs.org The ISC in benzophenone is an ultrafast process, occurring on a picosecond timescale. acs.orgacs.orgnih.gov For 4-methoxybenzophenone (B1664615), the triplet energy level can be tuned by solvent polarity, which influences the ISC dynamics. acs.org

Emission Properties and Quantum Yields

The emission properties of benzophenones are dominated by phosphorescence from the T₁ state, while fluorescence from the S₁ state is typically very weak due to the rapid and efficient ISC. libretexts.org The phosphorescence of benzophenone derivatives is usually observed at low temperatures in rigid media. nih.gov

The quantum yield of fluorescence (Φf) is the ratio of the number of photons emitted as fluorescence to the number of photons absorbed. For most benzophenones, Φf is very low. libretexts.org Conversely, the quantum yield of phosphorescence (Φp) can be significant, especially at low temperatures where non-radiative decay pathways are minimized. The sum of the quantum yields of all de-excitation processes, including fluorescence, phosphorescence, and non-radiative decay, is equal to one.

The emission properties of aminobenzophenones have been shown to be dependent on temperature and the surrounding matrix. rsc.org While specific quantum yield data for this compound is not available, it is expected to exhibit strong phosphorescence at low temperatures and very weak fluorescence, consistent with the behavior of other benzophenone analogues.

Influence of Molecular Structure on Photophysical Parameters and Charge Separation in Excited States

The photophysical and photochemical behavior of benzophenone and its derivatives is critically dependent on the nature and position of substituents on the phenyl rings. In the case of this compound, the presence of an ethyl group at the 2-position and a methoxy group at the 2'-position significantly influences its excited-state dynamics, including the efficiency of intersystem crossing, the lifetime of the triplet state, and the pathways for deactivation, such as intramolecular hydrogen abstraction and charge separation.

Research into the photophysics of ortho-alkylated benzophenones provides a foundation for understanding the behavior of this compound. Upon photoexcitation, these molecules typically undergo rapid intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet manifold (T₁). The triplet state is often of an n,π* character, where an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an antibonding π* orbital. This T₁(n,π*) state is highly reactive and can participate in various photochemical reactions.

One of the most characteristic reactions of ortho-alkylated benzophenones is intramolecular hydrogen abstraction, a process known as the Norrish Type II reaction. In this reaction, the excited carbonyl group abstracts a hydrogen atom from the ortho-alkyl substituent, typically from the γ-carbon, to form a 1,4-biradical intermediate. The efficiency and rate of this process are influenced by the conformation of the molecule and the stability of the resulting biradical. For instance, flash photolysis studies of ortho-substituted benzophenones, such as 2,4-dimethylbenzophenone (B72148) and 2-isopropylbenzophenone, have shown that the hydrogen-abstraction step occurs from the triplet state with lifetimes of 30 nanoseconds or less. nih.gov This rapid intramolecular quenching pathway is a dominant deactivation channel for many ortho-alkylated benzophenones.

The presence of a methoxy group at the 2'-position introduces further complexity. The methoxy group is an electron-donating group, which can influence the energy levels of the excited states and the charge distribution in the molecule. In benzophenones with electron-donating substituents, a low-lying π,π* triplet state can become more favorable. The nature of the lowest triplet state (n,π* vs. π,π) has a profound impact on the photochemistry. While the n,π triplet state is highly reactive in hydrogen abstraction reactions, the π,π* triplet state is generally less reactive in such processes.

Furthermore, the combination of an electron-donating group (methoxy) and the benzophenone core (an electron acceptor) can lead to the formation of an intramolecular charge-transfer (CT) state upon excitation. In such a state, there is a partial transfer of an electron from the methoxy-substituted ring (donor) to the carbonyl group (acceptor). The formation and stabilization of this CT state are highly dependent on the solvent polarity. In polar solvents, the CT state is stabilized, which can lead to a red-shift in the emission spectrum and can compete with other deactivation pathways like intersystem crossing and hydrogen abstraction.

The relative orientation of the two phenyl rings, which is influenced by the steric hindrance of the ortho substituents, also plays a crucial role. For a charge transfer to occur efficiently, a certain degree of orbital overlap between the donor and acceptor moieties is required. However, significant steric clash between the ethyl and methoxy groups and the carbonyl group can lead to a highly twisted conformation, potentially reducing the electronic coupling between the two rings and thus affecting the efficiency of intramolecular charge transfer.

Detailed research findings on closely related systems illustrate these principles. For example, computational studies on donor-acceptor benzophenone derivatives have shown that the torsion angle between the donor and acceptor units is a critical parameter governing the photophysical properties. Current time information in Laurens County, US. A more orthogonal arrangement can lead to a smaller singlet-triplet energy gap (ΔEST), which is a key factor in materials exhibiting thermally activated delayed fluorescence (TADF).

To quantitatively assess these influences, photophysical parameters from analogous compounds are often used in the absence of direct data for the specific molecule of interest. The following tables present representative data for related benzophenone derivatives to illustrate the impact of substitution on their excited-state properties.

Photophysical Data for Substituted Benzophenones

| Compound | Solvent | Triplet State Lifetime (τT) | Triplet Quantum Yield (ΦT) | Reference |

|---|---|---|---|---|

| Benzophenone | Benzene (B151609) | ~10 µs | ~1.0 | General Literature |

| 2,4-Dimethylbenzophenone | Not Specified | ≤ 30 ns | Not Reported | nih.gov |

| 2-Isopropylbenzophenone | Not Specified | ≤ 30 ns | Not Reported | nih.gov |

| 4-Methoxybenzophenone | Acetonitrile | Not Reported | 1.01 ± 0.02 | General Literature |

Rate Constants for Hydrogen Abstraction by Triplet Benzophenone

| Hydrogen Donor | Rate Constant (kH) (M-1s-1) | Reference |

|---|---|---|

| Acetonitrile | 130 ± 30 | nih.gov |

| Cyclohexane | ~1 x 106 | General Literature |

These tables highlight the significant quenching of the triplet state lifetime in ortho-alkylated benzophenones due to efficient intramolecular hydrogen abstraction. The high triplet quantum yield of 4-methoxybenzophenone suggests that the methoxy group does not necessarily inhibit intersystem crossing, but its influence on the reactivity of the triplet state is crucial. The rate constants for hydrogen abstraction further underscore the reactivity of the benzophenone triplet state, a characteristic that is harnessed in the intramolecular processes of compounds like this compound.

Photochemical Transformations and Reaction Mechanisms of 2 Ethyl 2 Methoxybenzophenone

Photoenolization and Subsequent Reactions in Substituted Benzophenones

The photochemistry of benzophenone (B1666685) and its derivatives is a rich field, with photoenolization being a key reaction pathway for ortho-alkylated benzophenones. Upon absorption of UV light, 2-ethyl-2'-methoxybenzophenone is expected to undergo excitation to its singlet state, followed by efficient intersystem crossing to the triplet state. The triplet state can then abstract a hydrogen atom from the benzylic position of the ortho-ethyl group. This intramolecular hydrogen abstraction results in the formation of a biradical species.

This biradical can then undergo a process known as photoenolization to form a transient photoenol. These enols are typically short-lived but can be detected using techniques such as laser flash photolysis. The photoenols of ortho-alkyl benzophenones are known to have characteristic strong and broad absorption bands in the visible region of the electromagnetic spectrum. The subsequent reactions of this photoenol are diverse. It can revert to the ground state of the original ketone, or it can undergo cyclization to form a dihydrofuranol derivative. The presence of the 2'-methoxy group may influence the lifetime and reactivity of the photoenol through electronic effects.

Photoinduced Hydrogen Abstraction and Radical Intermediates

Intramolecular hydrogen abstraction is a fundamental photochemical process for benzophenones containing C-H bonds in a sterically favorable position. In the case of this compound, the primary hydrogen abstraction is expected to occur from the ethyl group at the ortho position of one of the phenyl rings. The electronically excited carbonyl group in its triplet state abstracts a hydrogen atom from the methylene (B1212753) group of the ethyl substituent, leading to the formation of a 1,4-biradical intermediate.

This biradical is a key intermediate that dictates the subsequent formation of various photoproducts. The stability and reactivity of this biradical are influenced by the substitution pattern on the aromatic rings. The methoxy (B1213986) group at the 2'-position can potentially influence the electronic distribution in the biradical, thereby affecting its lifetime and the branching ratio of the subsequent reaction pathways. In addition to intramolecular hydrogen abstraction, intermolecular hydrogen abstraction from solvent molecules can also occur, particularly in solvents that are good hydrogen donors. This process would lead to the formation of a ketyl radical.

Photochemical Demethylation Pathways in Methoxybenzophenones

Methoxy-substituted benzophenones can undergo photochemical demethylation upon UV irradiation. For this compound, the methoxy group is a potential site for photochemical reaction. One possible pathway for demethylation involves an intramolecular hydrogen abstraction from the methoxy group by the excited carbonyl. However, the abstraction from the ortho-ethyl group is generally more favorable.

A more likely pathway for demethylation involves the formation of radical intermediates. For instance, in the presence of a hydrogen-donating solvent, the excited benzophenone can abstract a hydrogen atom, leading to the formation of a ketyl radical. Subsequent reactions of this radical in the presence of oxygen can lead to oxidative degradation, which may include the cleavage of the methyl group from the methoxy ether, resulting in the formation of a phenolic derivative. The efficiency of this demethylation process is expected to be dependent on the reaction conditions, such as the solvent and the presence of oxygen. researchgate.net

Cycloaddition Reactions and Intramolecular Photoreactions (e.g., Paternò-Büchi reaction)

The Paternò-Büchi reaction is a [2+2] photocycloaddition of an excited carbonyl compound with a ground-state alkene, leading to the formation of an oxetane. wikipedia.orgnih.govthermofisher.cn While this is typically an intermolecular reaction, intramolecular versions are also possible if the molecule contains both a carbonyl group and a double bond in a suitable arrangement. In the case of this compound, an intramolecular Paternò-Büchi reaction is not expected as there is no internal alkene moiety.

However, other intramolecular photoreactions can occur. As discussed earlier, the biradical formed after intramolecular hydrogen abstraction from the ethyl group can undergo cyclization. This process leads to the formation of a five-membered ring containing oxygen, specifically a substituted dihydrofuranol. This type of intramolecular cyclization is a common reaction pathway for ortho-alkylated benzophenones.

Photosensitization Mechanisms and Singlet Oxygen Generation

Benzophenones are well-known photosensitizers. nih.gov Upon absorption of UV radiation, they are promoted to an excited singlet state, which then rapidly and efficiently undergoes intersystem crossing to a triplet state. This triplet state is relatively long-lived and can transfer its energy to other molecules. One of the most important photosensitization processes is the generation of singlet oxygen.

The triplet state of this compound can transfer its energy to ground-state molecular oxygen (a triplet), resulting in the formation of the highly reactive singlet oxygen and the return of the benzophenone to its ground state. The efficiency of singlet oxygen generation depends on the energy of the triplet state and its lifetime. 20.210.105dmphotonics.comdtic.milrsc.orgmdpi.com The presence of the ethyl and methoxy substituents can modulate these properties. The generated singlet oxygen is a powerful oxidizing agent and can react with various substrates.

Investigation of Photoproducts and Reaction Kinetics under Varied Conditions

The photochemical reactions of this compound will lead to a variety of photoproducts, the distribution of which will be highly dependent on the reaction conditions. The primary photoproducts are expected to arise from the reactions of the initially formed biradical intermediate.

Under inert conditions (e.g., in degassed solvents), the main photoproduct is likely to be the cyclization product, the dihydrofuranol derivative. In the presence of oxygen, the reaction pathways can be significantly different. The biradical can be trapped by oxygen, leading to the formation of hydroperoxides and other oxidation products. Furthermore, singlet oxygen generated through photosensitization can lead to a different set of oxidation products.

The kinetics of the disappearance of the starting material and the formation of photoproducts can be monitored using techniques like UV-Vis spectroscopy and HPLC. nih.gov The rate of the reaction will be influenced by factors such as the intensity of the light source, the concentration of the starting material, the nature of the solvent, and the presence or absence of oxygen.

Table of Potential Photoproducts of this compound

| Reaction Pathway | Proposed Photoproduct |

| Photoenolization and Cyclization | Substituted Dihydrofuranol |

| Photochemical Demethylation | 2-Ethyl-2'-hydroxybenzophenone |

| Reactions involving Singlet Oxygen | Various Oxidation Products |

Computational Chemistry and Theoretical Modeling of 2 Ethyl 2 Methoxybenzophenone

Density Functional Theory (DFT) for Ground State Geometry and Electronic Structure

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Ethyl-2'-methoxybenzophenone, DFT calculations would provide insights into its optimized ground state geometry, detailing bond lengths, bond angles, and dihedral angles. This information is foundational for understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. An analysis for this compound would involve calculating the energies of the HOMO and LUMO and the resulting energy gap (ΔE). A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. Such a study would typically present the spatial distribution of these orbitals and provide quantitative data on their energy levels.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. An MEP map of this compound would illustrate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). This visual representation helps in understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. For this compound, NBO analysis would elucidate the hybridization of atomic orbitals, the nature of chemical bonds (sigma and pi bonds), and the extent of electron delocalization. It would also quantify the stabilization energies associated with hyperconjugative interactions, offering insights into the molecule's stability.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Calculations and Absorption Spectra

TD-DFT is a primary method for studying the electronic excited states of molecules and predicting their UV-Vis absorption spectra. A TD-DFT study of this compound would calculate the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*). These results would allow for a theoretical prediction and interpretation of the experimental absorption spectrum of the compound.

Advanced Quantum Chemical Methods for Photophysical and Photochemical Characterization

For a more accurate description of complex photophysical and photochemical processes, more advanced methods beyond standard DFT and TD-DFT are often necessary, especially in cases of near-degeneracy of electronic states.

Multireference Methods (CASSCF, CASPT2) and Spin-Orbit Couplings

Multireference methods such as the Complete Active Space Self-Consistent Field (CASSCF) and the second-order perturbation theory corrected CASSCF (CASPT2) are essential for accurately describing the electronic structure of molecules where electron correlation is strong, particularly in excited states and along photochemical reaction pathways. For this compound, these methods could be used to study potential energy surfaces of excited states, locate conical intersections, and understand the mechanisms of photochemical reactions. The calculation of spin-orbit couplings would be important for understanding processes like intersystem crossing between singlet and triplet states, which is often crucial in the photochemistry of benzophenone (B1666685) derivatives.

Ab Initio and Composite Methods for Thermochemical Properties and Electron Density Analysis

Detailed research on the thermochemical properties and electron density of this compound using high-level ab initio and composite methods is not extensively available in publicly accessible literature. However, the application of these computational techniques to substituted benzophenones provides a framework for understanding the anticipated results for this specific compound.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are foundational for calculating the electronic structure and energy of molecules. For a molecule like this compound, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would be employed to determine its thermochemical properties. These properties include the enthalpy of formation, entropy, and heat capacity. The choice of basis set, which is a set of functions used to create the molecular orbitals, is crucial for the accuracy of these calculations, with larger basis sets like those in the Pople or Dunning's correlation-consistent families generally providing more accurate results.

Composite methods, such as the Gaussian-n (Gn) or Weizmann-n (Wn) theories, build upon these ab initio calculations by combining results from different levels of theory and basis sets to achieve very high accuracy, often approaching experimental precision for thermochemical data. For this compound, these methods could yield a highly accurate gas-phase enthalpy of formation.

Electron density analysis, typically performed using methods like Density Functional Theory (DFT), provides insights into the electronic structure, bonding, and reactivity of the molecule. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively. In this compound, the electron-donating nature of the methoxy (B1213986) group and the alkyl nature of the ethyl group would influence the electron density distribution across the benzophenone backbone.

Hypothetical Thermochemical Data for this compound

| Property | Predicted Value | Method |

| Gas-Phase Enthalpy of Formation (ΔHf°) | -250 ± 15 kJ/mol | G4(MP2) |

| Standard Entropy (S°) | 520 ± 10 J/(mol·K) | B3LYP/6-311+G(d,p) |

| Heat Capacity (Cp) | 350 ± 20 J/(mol·K) | B3LYP/6-311+G(d,p) |

Note: The data in this table is hypothetical and serves as an illustrative example of what might be obtained from high-level computational studies. Actual values would require specific calculations to be performed.

Molecular Dynamics Simulations and Reaction Pathway Prediction

Investigation of Reaction Mechanisms and Transient Intermediates

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound and its potential reaction pathways. While specific MD studies on this compound are not readily found, the general principles of such simulations can be described. MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion.

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable geometries and the energy barriers between them. This is particularly relevant for understanding the rotational freedom of the phenyl rings and the ethyl and methoxy substituents.

In the context of reaction mechanisms, MD simulations, particularly ab initio molecular dynamics (AIMD), can be used to trace the pathways of chemical reactions. For instance, the photochemical reactions of benzophenones are of significant interest. MD simulations could be used to model the excited-state dynamics of this compound upon absorption of UV light, potentially identifying transient intermediates such as radical species that are formed during photochemical processes like hydrogen abstraction.

Analysis of Electron Density Transfer and Polar Interactions

The analysis of electron density transfer and polar interactions is crucial for understanding the reactivity and intermolecular interactions of this compound. The presence of the electron-donating methoxy group and the carbonyl group creates a significant dipole moment in the molecule, leading to polar interactions.

Computational methods can quantify this charge distribution. Natural Bond Orbital (NBO) analysis, for example, can be used to calculate the partial atomic charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. The carbonyl carbon is expected to be a primary electrophilic site, while the oxygen of the methoxy group and the aromatic rings are likely nucleophilic regions.

The transfer of electron density during a chemical reaction can be visualized and quantified using various techniques. The analysis of the Fukui function, for instance, can predict the sites where a molecule will be most susceptible to nucleophilic or electrophilic attack. In a potential reaction, such as a nucleophilic addition to the carbonyl group, there would be a significant transfer of electron density from the nucleophile to the LUMO of the this compound, which is typically localized on the carbonyl group.

Predicted Electron Density Characteristics

| Feature | Description |

| HOMO | Primarily located on the methoxy-substituted phenyl ring, indicating this region as the primary electron donor. |

| LUMO | Localized on the carbonyl group, identifying it as the main electron acceptor and site for nucleophilic attack. |

| Dipole Moment | A significant dipole moment is predicted, oriented from the less electronegative parts of the molecule towards the carbonyl oxygen. |

Note: These descriptions are based on general principles of substituted benzophenones and would require specific calculations for this compound for confirmation.

Research on Applications of 2 Ethyl 2 Methoxybenzophenone in Advanced Organic Materials and Chemical Systems

Photoinitiator Systems in Polymer Chemistry and UV Curing Processes

Benzophenone (B1666685) and its derivatives are classic Type II photoinitiators, crucial for processes that use ultraviolet (UV) light to solidify, or "cure," liquid resins into durable materials. sigmaaldrich.comgoogle.com This technology is fundamental in inks, coatings, and 3D printing. rsc.orgacs.org

Unlike Type I photoinitiators that cleave directly upon absorbing UV light to form radicals, Type II photoinitiators like 2-Hydroxy-4-methoxybenzophenone require a second molecule, a co-initiator or synergist (typically a tertiary amine), to generate radicals. sigmaaldrich.comgoogle.com The process unfolds as follows:

Excitation : The benzophenone molecule absorbs a UV photon, promoting an electron to an excited triplet state.

Hydrogen Abstraction : In its excited state, the benzophenone is highly reactive and abstracts a hydrogen atom from the co-initiator.

Radical Formation : This transfer results in two radicals: a ketyl radical from the benzophenone and an amine-derived radical. The amine radical is typically the primary species that initiates the polymerization of monomers, such as acrylates. semanticscholar.orgrsc.org

The efficiency of this system depends on the interaction between the photoinitiator and the co-initiator. rsc.org Benzophenone-based systems are valued for their cost-effectiveness and versatility. semanticscholar.org Research has focused on designing novel benzophenone derivatives to enhance their light absorption properties, improve migration stability (reducing the potential for the initiator to leach from the cured material), and increase initiation efficiency under modern light sources like LEDs. rsc.orgresearchgate.net

Table 1: Properties of Benzophenone-Type II Photoinitiator Systems

| Property | Description | Significance in UV Curing |

|---|---|---|

| Initiation Mechanism | Bimolecular hydrogen abstraction from a co-initiator (e.g., tertiary amine) after UV absorption. sigmaaldrich.com | Requires a two-component system, which can be tailored for specific applications. Less prone to oxygen inhibition compared to some Type I initiators. |

| Absorption Spectrum | Typically absorbs in the 250-400 nm range, covering both UVA and UVB portions of the spectrum. specialchem.com3vsigma.com | Must overlap with the emission spectrum of the UV lamp (e.g., mercury lamp or LED) for efficient activation. sigmaaldrich.com |

| Key Applications | Clear coatings, printing inks, adhesives, 3D printing resins, and polymerization of various monomers like acrylates. rsc.orgsemanticscholar.org | Versatility and cost-effectiveness make it suitable for a wide range of industrial curing processes. |

| Migration Stability | A measure of the photoinitiator's tendency to remain within the cured polymer matrix. | Crucial for applications with direct contact, such as food packaging and dental materials, to prevent leaching of unreacted molecules. google.com |

Optoelectronic Device Development (e.g., OLEDs)

In the field of optoelectronics, particularly in Organic Light-Emitting Diodes (OLEDs), the stability and lifetime of devices are critical challenges. mdpi.com Benzophenone derivatives are investigated not typically as the primary light-emitting materials but as components in host materials or as protective layers to enhance device durability. mdpi.comresearchgate.netnih.gov

The benzophenone core is recognized for its high thermal stability and efficient intersystem crossing (ISC) capabilities, which is the transition between electronic states. mdpi.compreprints.org This property is valuable in the design of host materials for phosphorescent OLEDs (PhOLEDs) and emitters for Thermally Activated Delayed Fluorescence (TADF) devices. mdpi.comnih.gov By incorporating benzophenone units into larger molecular structures, chemists can create materials with:

Good Thermal Stability : Derivatives often exhibit high decomposition temperatures (over 200-500 °C), essential for the manufacturing and operation of OLEDs. mdpi.com

Bipolar Charge Transport : Synthesized host materials can possess balanced transport properties for both electrons and holes, leading to more efficient device performance. rsc.org

High Triplet Energy : A high triplet energy level in the host material is necessary to efficiently transfer energy to the phosphorescent or TADF emitter, preventing energy loss and ensuring bright emission. mdpi.com

Furthermore, the inherent UV-absorbing properties of the benzophenone structure can help protect the sensitive organic materials within an OLED from degradation caused by ambient UV light, thereby extending the operational lifetime of the device. uvabsorber.com

Intermediates in Complex Organic Synthesis for Specialty Chemicals

2-Hydroxy-4-methoxybenzophenone serves as a versatile building block, or intermediate, for the synthesis of more complex and specialized organic molecules. guidechem.comnih.gov Its reactive hydroxyl and methoxy (B1213986) groups, along with the aromatic rings, provide multiple sites for chemical modification.

A primary application is the synthesis of other, more advanced UV absorbers. partinchem.comgoogle.com For example, the hydroxyl group can be alkylated to produce derivatives like 2-hydroxy-4-n-octyloxybenzophenone (UV-531). google.comchambot.com This modification increases the molecule's molecular weight and improves its compatibility with polymers like polyolefins and PVC, reducing volatility and migration. chambot.com

The synthesis pathway to create 2-Hydroxy-4-methoxybenzophenone itself often starts from simpler precursors like 2,4-dihydroxybenzophenone (B1670367), which is then selectively methylated using reagents such as dimethyl sulfate. google.compatsnap.com This foundational role makes it a key component in the production chain for a wide range of light stabilizers. Researchers also use it as a starting point to create novel derivatives with tailored properties, such as polymerizable UV absorbers that can be chemically bonded into a polymer backbone for ultimate permanence. bogazici.edu.tr

Light Stabilization and UV Absorption in Material Science

The most prominent application of 2-Hydroxy-4-methoxybenzophenone is as a UV absorber for the light stabilization of polymers, coatings, and cosmetic formulations. uvabsorber.comnih.goveverlight-uva.com It protects materials from the damaging effects of UV radiation, which can cause discoloration, cracking, and loss of physical properties. everlight-uva.comuvabsorber.com

The protective mechanism relies on the molecule's ability to absorb harmful UV photons and dissipate the energy safely as heat. partinchem.comnbinno.com This process is facilitated by an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl group. partinchem.comchambot.comlongchangchemical.com Upon absorbing a UV photon, the molecule undergoes a rapid, reversible keto-enol tautomerization. The absorbed energy is converted into harmless thermal energy, and the molecule returns to its original state, ready to absorb another photon. partinchem.comchambot.com This cycle can be repeated many times, providing long-lasting protection.

This compound is a broad-spectrum absorber, capable of absorbing both UVA and UVB radiation, generally in the 290-400 nm range. specialchem.com This makes it highly effective in a variety of applications, from plastics like PVC and polystyrene to clear coats and sunscreens. specialchem.comuvabsorber.com Its good thermal stability ensures it can withstand high-temperature processing conditions common in the plastics industry.

Table 2: UV Absorption and Stabilization Properties

| Property | Value / Description | Reference |

|---|---|---|

| Chemical Name | 2-Hydroxy-4-methoxybenzophenone | cymitquimica.com |

| Common Synonyms | Oxybenzone, Benzophenone-3, UV-9 | cymitquimica.com |

| UV Absorption Range | ~290 - 400 nm (UVA and UVB) | specialchem.com |

| Mechanism of Action | Energy dissipation via reversible keto-enol tautomerism, converting UV energy to heat. | partinchem.comchambot.com |

| Primary Function | UV absorber, Light stabilizer | guidechem.com |

| Commonly Protected Materials | Polyvinyl chloride (PVC), polystyrene, polyurethane, acrylic resins, coatings, cosmetics. | specialchem.comhuidziekten.nl |

Table of Mentioned Chemical Compounds

| Compound Name | Common Synonym(s) |

|---|---|

| 2-Ethyl-2'-methoxybenzophenone | - |

| 2-Hydroxy-4-methoxybenzophenone | Oxybenzone, Benzophenone-3, UV-9 |

| 2,4-dihydroxybenzophenone | Benzophenone-1 |

| 2-hydroxy-4-n-octyloxybenzophenone | Octabenzone, UV-531 |

| Dimethyl sulfate | - |

| Acrylates | - |

| Polyvinyl chloride | PVC |

| Polystyrene | - |

Environmental Fate and Degradation Mechanisms of Benzophenone Type Compounds

Photodegradation Pathways in Aqueous and Environmental Matrices

The degradation of benzophenone-type compounds in the environment is significantly influenced by photochemical processes. These reactions, driven by sunlight, can transform the parent compound into various byproducts.

Direct Photolysis Processes and Kinetics

Direct photolysis involves the absorption of solar radiation by the chemical itself, leading to its degradation. For benzophenone (B1666685) derivatives, the conjugated structure of two phenyl rings linked by a carbonyl group allows for the efficient absorption of UV radiation. nih.gov The rate of direct photolysis is dependent on factors such as the intensity and spectral distribution of sunlight, which vary with season, latitude, time of day, and water depth.

While most benzophenones are relatively resistant to direct photolysis, some degradation does occur. For instance, studies on benzophenone-3 (BP-3) have shown that it undergoes direct photolysis, although with a low quantum yield. nih.gov The photodegradation of many benzophenones in natural waters at environmentally relevant concentrations has been observed to follow first-order kinetics. rsc.orgrsc.org Given the structural similarities, 2-Ethyl-2'-methoxybenzophenone is expected to exhibit comparable behavior, with direct photolysis being a potential but likely slow degradation pathway in sunlit surface waters.

Table 1: Photodegradation Kinetics of Selected Benzophenone Derivatives This table presents data for compounds structurally related to this compound to infer potential degradation kinetics.

| Compound | Condition | Rate Constant (k) | Half-life (t1/2) | Reference |

|---|---|---|---|---|

| Ketoprofen | UV-MP Lamp | 0.253 min⁻¹ | 2.74 min | psu.edu |

| Benzophenone-3 (BP-3) | UV/H₂O₂ | - | - | nih.gov |

Sensitized Photodegradation and Radical-Mediated Reactions (e.g., Hydroxyl Radicals)

Indirect or sensitized photodegradation often plays a more significant role in the environmental breakdown of benzophenone-type compounds than direct photolysis. This process involves reactive species present in natural waters, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet-excited dissolved organic matter (³DOM*). nih.gov

Hydroxyl radicals are highly reactive and can readily oxidize organic pollutants. The reaction rate constants of •OH with benzophenone derivatives are typically high, indicating that this is a major transformation pathway. For example, the second-order rate constant for the reaction of •OH with BP-3 is in the order of 1.09 (± 0.05) × 10¹⁰ M⁻¹ s⁻¹. nih.govelsevierpure.com It is highly probable that this compound would also be susceptible to rapid degradation by hydroxyl radicals. In freshwater, reactions with •OH and ³DOM* are considered the main phototransformation processes for BP-3. nih.gov

Table 2: Second-Order Rate Constants for the Reaction of Selected Benzophenones with Hydroxyl Radicals (•OH) This table provides reaction rate constants for analogous compounds to estimate the reactivity of this compound.

| Compound | Rate Constant (k•OH) (M⁻¹ s⁻¹) | Reference |

|---|---|---|

| Benzophenone-3 (BP-3) | 1.09 (± 0.05) × 10¹⁰ | elsevierpure.com |

| Benzophenone-3 (BP-3) | 2.0 (± 0.4) × 10¹⁰ | nih.gov |

Identification and Characterization of Phototransformation Products

The phototransformation of benzophenones leads to the formation of various degradation products. The nature of these products depends on the specific reaction pathway. For instance, reactions with hydroxyl radicals typically result in the formation of hydroxylated derivatives. rsc.org Studies on BP-3 have identified several transformation products upon reaction with •OH, including benzoic acid and benzaldehyde. nih.gov The photodegradation of BP-1 and BP-2 in a UV/Fenton system, which generates •OH radicals, has been shown to produce a range of compounds including hydroxylated benzophenones, benzaldehyde, resorcinol, and various phenolic and acidic compounds. nih.gov It is plausible that the photodegradation of this compound would yield analogous products, potentially through hydroxylation of the aromatic rings and cleavage of the ether and ethyl groups.

Biodegradation Pathways and Microbial Transformation

Microbial activity is another crucial factor in the environmental fate of benzophenone-type compounds. Both aerobic and anaerobic microorganisms can contribute to their degradation.

Aerobic and Anaerobic Degradation Kinetics

Benzophenone derivatives have been shown to be biodegradable under both aerobic and anaerobic conditions, though the rates can vary significantly. For BP-3, anaerobic biodegradation appears to be a more favorable attenuation mechanism than aerobic degradation. nih.gov The half-life of BP-3 has been reported to be shorter under various anoxic conditions compared to oxic conditions. nih.gov The biodegradation pathway is influenced by the redox state and the availability of electron acceptors. acs.org For many organic pollutants, degradation is enhanced in the presence of a readily available carbon source through cometabolism. acs.org Given its structural similarity to other benzophenones, this compound is likely to undergo biodegradation, with potentially faster degradation under anaerobic conditions.

Table 3: Biodegradation Half-life of Benzophenone-3 (BP-3) under Different Redox Conditions This table shows data for a related compound to infer the potential biodegradation behavior of this compound.

| Redox Condition | Half-life (days) | Reference |

|---|---|---|

| Oxic | 10.7 | nih.gov |

| Nitrate-reducing | 8.7 | nih.gov |

| Fe(III)-reducing | 5.1 | nih.gov |

| Sulfate-reducing | 4.3 | nih.gov |

| Anoxic unamended | 4.2 | nih.gov |

Role of Biofilms in Biodegradation and Accumulation Processes

Biofilms, which are communities of microorganisms attached to surfaces, play a significant role in the fate of hydrophobic organic compounds like benzophenones. researchgate.netresearchgate.net These compounds tend to accumulate in biofilms, which can enhance their biodegradation even if the degradation rates are slow, due to the increased residence time within the biofilm matrix. acs.org Biofilms can act as both sinks and reactors for such pollutants. acs.org The extracellular polymeric substances (EPS) that make up the biofilm matrix can help to sequester hydrophobic compounds, making them more accessible to the microbial community for degradation. mdpi.com For hydrophobic compounds, direct contact and adhesion to the biofilm are key mechanisms for uptake and degradation. mdpi.com Therefore, in aquatic environments, the accumulation and subsequent biodegradation of this compound within biofilms are expected to be important processes controlling its environmental persistence.

Enzymatic Degradation Mechanisms

The enzymatic degradation of benzophenone-type compounds is a key process in their environmental fate, influencing their persistence in ecosystems. While specific research on this compound is limited, studies on structurally related benzophenone (BP) derivatives provide significant insights into the likely enzymatic degradation mechanisms.

Research into the biodegradability of various benzophenone-based UV filters has highlighted the critical role of microbial enzymes, particularly cytochrome P450 monooxygenases. nih.gov These enzymes are pivotal in the initial breakdown of these compounds. The substitution pattern on the aromatic rings of the benzophenone structure significantly influences the efficiency of enzymatic action. For instance, studies have shown that the complete mineralization (the conversion of an organic substance to inorganic compounds) of benzophenones is more likely when both aromatic rings possess substituents. nih.gov

Docking simulations have supported these findings, revealing that the orientation of benzophenone derivatives within the active site of cytochrome P450 enzymes is determined by their substitution patterns. nih.gov This positioning is crucial for the catalytic process to occur efficiently. For a compound like this compound, the presence of an ethyl group on one ring and a methoxy (B1213986) group on the other suggests that it could be a substrate for such enzymatic systems. The initial steps of degradation would likely involve hydroxylation of the aromatic rings or O-dealkylation of the methoxy group, common reactions catalyzed by cytochrome P450.

Further evidence for the involvement of cytochrome P450 comes from studies on other benzophenones. For example, exposure of zebrafish to Benzophenone-2 resulted in a significant increase in the activity of erythromycin (B1671065) N-demethylase (ERND), an indicator of CYP3A enzyme expression, a subtype of cytochrome P450. nih.gov This suggests an induction of the P450 system in response to benzophenone exposure, a detoxification mechanism aimed at metabolizing and eliminating the foreign compound. nih.gov While direct evidence for this compound is not available, the existing data strongly suggest that cytochrome P450-mediated degradation is a plausible and important pathway for its removal in the environment.

The ultimate biodegradability, however, can be limited. Studies using standardized tests, such as the OECD 301 F guideline for ready biodegradability, have shown that while primary degradation may occur, complete mineralization of many benzophenones is often not achieved. nih.gov This can lead to the formation and potential accumulation of transformation products in the environment. libis.be

Table 1: Factors Influencing Enzymatic Degradation of Benzophenones

| Factor | Influence on Degradation | Research Findings |

| Substitution Pattern | Crucial for enzyme binding and activity. Mineralization is more likely when both aromatic rings are substituted. nih.gov | Docking simulations show different orientations in the cytochrome P450 active site based on substituents. nih.gov |

| Enzyme System | Cytochrome P450 monooxygenases are key enzymes in the initial breakdown. nih.govnih.gov | Increased CYP3A activity observed in zebrafish exposed to Benzophenone-2. nih.gov |

| Environmental Conditions | Aerobic conditions are generally more favorable for enzymatic degradation. | Primary biodegradation of various benzophenones has been studied under different aerobic and suboxic conditions. nih.gov |

| Bioavailability | The compound must be accessible to the microorganisms that produce the degradative enzymes. | Biofilms can act as accumulators and biodegraders of hydrophobic compounds like benzophenones. libis.be |

Advanced Oxidation Processes and Remediation Strategies for Environmental Removal

Due to the potential persistence of benzophenone-type compounds and the limitations of biological degradation, advanced oxidation processes (AOPs) are being extensively investigated as effective remediation strategies for their removal from water and wastewater. nih.gov AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can non-selectively degrade a wide range of organic pollutants. nih.govmostwiedzy.pl

Several AOPs have proven effective in degrading benzophenone derivatives, and these findings can be extrapolated to predict the behavior of this compound.

UV-Based AOPs:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to generate hydroxyl radicals. It has been shown to be highly effective for the degradation of various benzophenones. For instance, studies on Benzophenone-4 (BP-4) demonstrated that the UV/H₂O₂ process led to its complete removal in a much shorter time compared to chlorination or UV/TiO₂. nih.gov The degradation kinetics typically follow a pseudo-first-order reaction. The efficiency of this process is influenced by factors such as the initial contaminant concentration, the dose of H₂O₂, and the UV light intensity. mdpi.com Theoretical studies on Benzophenone-3 (BP-3) have also identified the hydroxyl radical as a key species in its transformation. nih.gov

UV/TiO₂ (Photocatalysis): In this heterogeneous AOP, a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), is irradiated with UV light. This generates electron-hole pairs, which in turn produce hydroxyl radicals and other ROS. This method has also been successfully applied for the removal of benzophenones like BP-4. nih.gov While effective, the reaction rates can sometimes be slower than the UV/H₂O₂ process. nih.gov The performance can be influenced by the type of TiO₂ catalyst used and the water quality. nih.gov

Fenton and Photo-Fenton Processes:

The Fenton process utilizes a mixture of hydrogen peroxide and ferrous ions (Fe²⁺) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV light to photoreduce ferric ions (Fe³⁺) back to Fe²⁺, thereby generating more radicals. These processes are powerful AOPs for the degradation of persistent organic pollutants. mdpi.com While specific data on this compound is scarce, the photo-Fenton process has been shown to degrade other benzophenone-type compounds, leading to the formation of smaller molecular compounds like acetic acid and formic acid. mdpi.com

Ozonation:

Ozone (O₃) is a strong oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals, especially at higher pH values. Ozonation has been investigated for the removal of various micropollutants. researchgate.net For benzophenone-type compounds, the effectiveness of ozonation would likely depend on the specific structure and the reaction conditions. Theoretical calculations for BP-3 suggest that the role of ozone in its transformation might be less significant compared to hydroxyl radicals and singlet oxygen. nih.gov

Degradation Pathways and Transformation Products:

Table 2: Comparison of AOPs for Benzophenone Degradation

| AOP Method | Key Oxidant(s) | Advantages | Disadvantages | Reported Efficiency for Benzophenones |

| UV/H₂O₂ | •OH | High efficiency, no sludge production. | Requires UV lamps and H₂O₂. | Total removal of BP-4 in 10 minutes. nih.gov High degradation rate for BP. mdpi.com |

| UV/TiO₂ | •OH, other ROS | Can use solar light, catalyst is reusable. | Catalyst recovery can be challenging, lower efficiency than UV/H₂O₂ in some cases. | Total removal of BP-4 in 50 minutes. nih.gov |

| Fenton/Photo-Fenton | •OH | High reaction rates, can be cost-effective. | Requires acidic pH, produces iron sludge. | Effective for degrading various organic pollutants. mdpi.com |

| Ozonation | O₃, •OH | Strong oxidizing power, effective for disinfection. | Potential formation of bromate (B103136) in bromide-containing waters, high energy consumption. | Role can be less significant than •OH for some BPs. nih.gov |

Future Research Directions and Emerging Areas for 2 Ethyl 2 Methoxybenzophenone

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of benzophenone (B1666685) derivatives traditionally relies on methods like Friedel-Crafts acylation. While effective, these methods often involve harsh catalysts and can generate significant waste. Future research should focus on developing novel and more sustainable synthetic pathways to 2-Ethyl-2'-methoxybenzophenone.

One promising avenue is the exploration of catalyst-free or green catalytic systems. For instance, the use of ionic liquids as both solvent and catalyst has shown success in the synthesis of other benzophenones, offering advantages such as high yields and reusability. researchgate.net Investigating similar approaches for the acylation of 2-ethylanisole (B1585127) with a suitable benzoyl derivative could lead to a more environmentally benign synthesis of the target molecule.

Furthermore, research into one-pot synthesis methodologies, where multiple reaction steps are combined without isolating intermediates, could significantly improve efficiency and reduce solvent usage. The development of such a process for this compound would be a significant step towards a more sustainable production method.

| Synthetic Approach | Potential Advantages |

| Ionic Liquid Catalysis | Reusable catalyst, potentially higher yields, reduced use of volatile organic solvents. researchgate.net |

| One-Pot Synthesis | Increased efficiency, reduced waste and energy consumption. |

| Photocatalytic Synthesis | Use of light as an energy source, potentially milder reaction conditions. |

Deeper Understanding of Structure-Property-Function Relationships through Advanced Spectroscopic Techniques

A thorough characterization of this compound using advanced spectroscopic techniques is fundamental to understanding its behavior. While basic spectral data may exist, a more in-depth analysis is required to establish clear structure-property-function relationships.

Advanced spectroscopic methods can provide detailed insights into the molecule's electronic structure, conformation, and vibrational modes. For example, time-resolved spectroscopy could be employed to study the excited-state dynamics, which is crucial for applications in photochemistry and materials science. Two-dimensional nuclear magnetic resonance (2D-NMR) techniques would be invaluable for unambiguously assigning all proton and carbon signals and for determining through-space interactions that influence the molecule's conformation.

The application of techniques like electron energy-loss spectroscopy (EELS) could provide quantitative chemical information at a high spatial resolution, offering a deeper understanding of the local chemical environment. arxiv.org Coupling these experimental data with theoretical calculations would provide a powerful tool for interpreting the spectroscopic results and predicting the material's properties. usc.educhemrevlett.com

| Spectroscopic Technique | Information Gained |

| Time-Resolved Spectroscopy | Excited-state lifetimes, photochemical reaction mechanisms. |

| 2D-NMR (COSY, HSQC, HMBC) | Unambiguous structural assignment, conformational analysis. |

| Electron Energy-Loss Spectroscopy (EELS) | Quantitative chemical composition, local electronic structure. arxiv.org |

| Circular Dichroism (if chiral) | Chiroptical properties, absolute configuration. |

Development of Sophisticated Computational Models for Predictive Analysis

Computational modeling is an indispensable tool in modern chemistry for predicting molecular properties and guiding experimental work. For this compound, the development of sophisticated computational models can provide valuable insights where experimental data is lacking.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been successfully used to study the structural, electronic, and spectral properties of other benzophenone derivatives. figshare.comresearchgate.netscribd.com Applying these methods to this compound would allow for the prediction of its geometry, electronic transitions (UV-Vis spectra), and other key parameters. Such models can also be used to understand the effect of the ethyl and methoxy (B1213986) substituents on the electronic structure and reactivity of the benzophenone core.

Furthermore, quantum mechanics/molecular mechanics (QM/MM) approaches could be employed to simulate the behavior of the molecule in different environments, such as in solution or within a biological system. nih.gov This would be particularly relevant for predicting its environmental fate and potential biological interactions. The correlation of experimental electrochemical data with calculated parameters like LUMO energy can provide a deeper understanding of the molecule's redox behavior. researchgate.net

| Computational Method | Predicted Properties |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies (IR/Raman). figshare.comresearchgate.netscribd.com |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited-state properties. figshare.comresearchgate.netscribd.com |

| QM/MM | Behavior in complex environments, interaction energies. nih.gov |

| Molecular Dynamics (MD) | Conformational dynamics, solvation effects. |

Novel Applications in Functional Materials and Chemical Systems

While the applications of many benzophenone derivatives are well-established, particularly as UV filters and photoinitiators, the potential uses of this compound remain largely unexplored. Future research should focus on identifying and developing novel applications for this compound in functional materials and chemical systems.

The specific substitution pattern of this compound may impart unique properties. For instance, the presence of the ethyl group could enhance its solubility in certain polymer matrices, making it a candidate for incorporation into new types of functional polymers. Research into its use as a building block for novel polymers, such as poly(2-ethyl-2-oxazoline)s, could lead to materials with tailored properties for applications in drug delivery or nanotechnology. google.comnih.govrsc.orgvt.edu

The benzophenone scaffold is also a known pharmacophore in medicinal chemistry. nih.gov Screening this compound for biological activity, for example, as an antibacterial or anticancer agent, could open up new avenues for its use in the pharmaceutical industry. nih.gov Its potential as a photosensitizer in photodynamic therapy or as a component in novel sensor systems also warrants investigation.

Comprehensive Environmental Transport, Transformation, and Remediation Strategy Development

The widespread use of benzophenones has led to their emergence as environmental contaminants. mdpi.comnih.gov Therefore, a comprehensive understanding of the environmental fate of this compound is crucial. Future research must address its transport, transformation, and potential remediation.

Studies should investigate its persistence in different environmental compartments, including water, soil, and sediment. Photodegradation studies under simulated environmental conditions are necessary to determine its stability and identify its transformation products. nih.gov The presence of sensitizers in natural waters can significantly affect the photolytic behavior of benzophenone derivatives. nih.gov

Biodegradation studies are also essential to assess its susceptibility to microbial degradation. Identifying microorganisms capable of breaking down this compound could form the basis for bioremediation strategies. Furthermore, developing analytical methods for the trace analysis of this compound and its degradation products in environmental samples is a prerequisite for effective monitoring and risk assessment. nih.gov

| Research Area | Key Objectives |

| Environmental Transport | Determine mobility in soil and water; assess potential for long-range transport. |

| Transformation Studies | Identify photodegradation and biodegradation pathways and products. nih.gov |

| Remediation Strategies | Investigate advanced oxidation processes, bioremediation, and phytoremediation. |

| Analytical Method Development | Create sensitive and selective methods for detection in environmental matrices. nih.gov |

Q & A

Q. What are the recommended methods for synthesizing 2-Ethyl-2'-methoxybenzophenone, and how do reaction conditions influence yield?